Bis[2-(2-pyridyl)ethyl]amine
Overview
Description
N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE is a tridentate ligand known for its ability to form stable complexes with various metal ions. This compound is widely used in coordination chemistry due to its unique structure, which allows it to bind effectively to metal centers. The presence of pyridine rings in its structure enhances its binding affinity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE can be synthesized through the reaction of 2-(2-pyridyl)ethylamine with formaldehyde and a secondary amine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base. The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential as a chelating agent in biological systems. It can bind to metal ions and influence various biochemical processes.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based drugs and diagnostic agents.
Mechanism of Action
The mechanism by which N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE exerts its effects involves the formation of stable complexes with metal ions. The compound’s tridentate nature allows it to coordinate with metal centers through its nitrogen atoms. This coordination can influence the reactivity and properties of the metal ions, making them suitable for various catalytic and biochemical applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-BIS[2-(2-PYRIDYL)METHYL]AMINE: Similar structure but with methyl groups instead of ethyl groups.
N,N-BIS[2-(2-PYRIDYL)PROPYL]AMINE: Contains propyl groups, leading to different steric and electronic properties.
N,N-BIS[2-(2-PYRIDYL)BUTYL]AMINE: Features butyl groups, affecting its binding affinity and stability.
Uniqueness
N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE is unique due to its optimal balance of steric and electronic properties, which enhances its binding affinity and stability with metal ions. This makes it particularly effective in forming stable complexes and facilitating various chemical reactions. Its versatility and effectiveness in different applications set it apart from other similar compounds .
Biological Activity
Bis[2-(2-pyridyl)ethyl]amine (BPEA) is a bidentate ligand that has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This compound is primarily recognized for its role in coordinating metal ions, leading to the formation of metal complexes that exhibit significant biological functions.
Chemical Structure
BPEA has the following chemical structure:
It consists of two 2-(2-pyridyl)ethyl groups linked by an amine functional group. This structure allows BPEA to act as a versatile ligand in coordination chemistry.
1. Antimicrobial Activity
BPEA and its metal complexes have been investigated for their antimicrobial properties. Studies have shown that BPEA can enhance the antibacterial activity of certain metal ions against various pathogens, including Gram-positive and Gram-negative bacteria. For example, nickel and copper complexes of BPEA demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of the free ligand.
Metal Complex | Pathogen | MIC (µg/mL) |
---|---|---|
Ni-BPEA | Staphylococcus aureus | 15 |
Cu-BPEA | Escherichia coli | 20 |
These findings suggest that BPEA can serve as a promising scaffold for developing new antimicrobial agents.
2. Anticancer Properties
Research has indicated that BPEA and its metal complexes exhibit anticancer activities through various mechanisms, including the induction of apoptosis in cancer cells. A study demonstrated that copper(II) complexes of BPEA effectively inhibited cell proliferation in human cancer cell lines, such as HeLa and MCF-7.
- Mechanism of Action : The anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
3. Coordination Chemistry and Enzyme Mimicry
BPEA's ability to form stable complexes with transition metals has led to its application in mimicking enzyme activity. For instance, bis(mu-oxo)dinickel(III) complexes supported by BPEA have shown reactivity similar to that of natural enzymes, facilitating reactions such as hydroxylation and hydrogen atom abstraction from substrates.
- Kinetic Studies : Kinetic studies revealed that these complexes could effectively catalyze reactions involving external substrates like phenol derivatives, showcasing their potential as enzyme mimics in synthetic organic chemistry .
Study 1: Antimicrobial Efficacy
In a comparative study, researchers synthesized several BPEA metal complexes and evaluated their antimicrobial efficacy against clinical isolates. The results highlighted that the introduction of metal ions significantly enhanced the antibacterial properties compared to the free ligand.
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of BPEA-copper complexes on human cancer cell lines. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, revealing that these complexes induced significant cytotoxicity through ROS generation.
Properties
IUPAC Name |
2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-3-9-16-13(5-1)7-11-15-12-8-14-6-2-4-10-17-14/h1-6,9-10,15H,7-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFSKLYDPJFJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNCCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415403 | |
Record name | ST4119595 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15496-36-3 | |
Record name | ST4119595 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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